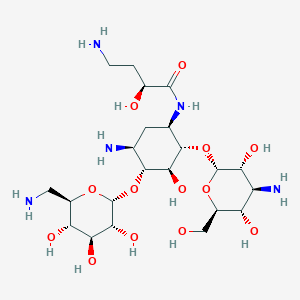
(R)-Glycidol
Overview
Description
(R)-Glycidol, also known as (R)-2,3-Epoxy-1-propanol, is a chiral epoxide that is widely used in the field of organic synthesis. It is a versatile and useful reagent for a variety of synthetic transformations, and can be used as a starting material for the synthesis of a wide range of compounds, including drugs, polymers, and other materials.
Scientific Research Applications
Pharmaceutical Synthesis
®-Glycidol is a valuable chiral building block in the synthesis of pharmaceuticals. Its enantiopure form is crucial for creating active pharmaceutical ingredients (APIs) that exhibit high selectivity and efficacy due to their stereochemistry. For instance, it’s used in the synthesis of beta-blockers, which are medications that manage cardiac arrhythmias and protect the heart from a second heart attack after a first heart attack .
Polymer Synthesis
In polymer chemistry, ®-Glycidol serves as a monomer for producing biodegradable polymers. These polymers have applications in medical devices, drug delivery systems, and environmentally friendly packaging materials. The epoxide group in ®-Glycidol is particularly reactive, allowing for copolymerization with various other monomers to tailor the properties of the resulting polymer .
Organic Synthesis
®-Glycidol is extensively used in organic synthesis as an intermediate for the preparation of complex molecules. Its reactivity enables the formation of various functional groups, making it a versatile reagent for constructing cyclic and acyclic compounds with potential applications in materials science and as intermediates in chemical syntheses .
Medical Research
In medical research, ®-Glycidol’s role is pivotal in the synthesis of imaging agents used in diagnostic procedures. It helps in creating contrast agents for MRI scans and radiolabeled compounds for PET scans, aiding in the early detection and treatment planning of diseases .
Chemical Research
®-Glycidol is instrumental in the development of new chemical processes. Its use in catalysis research, for example, helps in understanding reaction mechanisms and developing more efficient and sustainable chemical transformations. This research has implications for the chemical industry, leading to more cost-effective and environmentally friendly processes .
Industrial Processes
In industrial processes, ®-Glycidol is used as a specialty chemical in the manufacture of coatings, adhesives, and sealants. Its ability to undergo rapid polymerization reactions makes it suitable for applications that require fast-setting materials. Additionally, it’s used in the production of surfactants and emulsifiers for various industrial applications .
properties
IUPAC Name |
[(2R)-oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKINSOISVBQLD-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904710 | |
| Record name | (R)-Glycidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Glycidol | |
CAS RN |
57044-25-4 | |
| Record name | (+)-Glycidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57044-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Glycidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-2,3-epoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 57044-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-Glycidol?
A1: (R)-Glycidol has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.
Q2: Is there any spectroscopic data available to characterize (R)-Glycidol?
A2: Yes, researchers commonly utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy for the structural characterization of (R)-Glycidol and its derivatives. [, , , , , , , , ]
Q3: What is known about the stability of (R)-Glycidol under different conditions?
A3: (R)-Glycidol can undergo ring-opening reactions under acidic or basic conditions. Careful consideration should be given to reaction conditions and protecting groups when utilizing (R)-Glycidol in multi-step syntheses. [, , , , , , ]
Q4: Has (R)-Glycidol been utilized in enantioselective catalysis?
A4: Yes, research demonstrates the enantioselective chemisorption of (R)-Glycidol on tartaric-acid modified palladium surfaces. This finding highlights its potential application in chiral catalysis. [, ]
Q5: Are there any studies involving enzymes and (R)-Glycidol?
A5: Yes, researchers have explored the use of lipases for the kinetic resolution of (R)-Glycidol via enantioselective transesterification with vinyl butyrate, achieving high enantiomeric purity. [, ]
Q6: How do structural modifications of (R)-Glycidol influence biological activity?
A6: Studies using (R)-Glycidol derivatives, such as phosphorothioate analogs of Glycol Nucleic Acids (GNAs), reveal that the stereochemistry at the phosphorus center significantly impacts the thermodynamic stability of duplexes formed. [, ]
Q7: Are there any studies examining the cytotoxicity of (R)-Glycidol?
A7: Yes, research shows that (R)-Glycidol exhibits selective cytotoxicity towards cancer cells (HCT 116) compared to normal cells (Vero). This difference in cytotoxicity suggests a potential avenue for anticancer drug development. []
Q8: What are some notable natural products synthesized using (R)-Glycidol as a starting material?
A8: (R)-Glycidol has served as a key building block in the total synthesis of various natural products, including:
- (-)-Microcarpalide and (+)-Lethaloxin []
- Methyl 11(S)-jalapinolate []
- Providencin []
- (+)-Cryptocaryol A []
- Altohyrtin C (Spongistatin 2) []
- (+)-Goniodenin []
- Okadaic acid []
- Testudinariols A and B []
- (-)-A26771B []
- (+)-Monanchorin and Clavaminol A, C, and H []
- Protectin DX/PDX []
- (+)-Leukotriene B4 methyl ester []
Q9: What are some pharmaceutical applications of (R)-Glycidol?
A9: (R)-Glycidol has been used in the synthesis of:
- Cidofovir, a broad-spectrum antiviral drug [, ]
- Pretomanid, an antituberculosis agent []
- L-α-glyceryl phosphoryl choline, a treatment for brain dysfunction [, , ]
- Befunolol hydrochloride, a beta-blocker used to treat glaucoma []
Q10: Have computational methods been employed to study (R)-Glycidol?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the enantiospecific interaction between (R)-Glycidol and bitartrate species on palladium surfaces. []
Q11: What are the safety concerns associated with (R)-Glycidol?
A11: While (R)-Glycidol is a valuable chiral building block, it is classified as a probable carcinogen (Group 2A) by the World Health Organization (WHO). This classification necessitates careful handling and appropriate safety measures during its use. []
Q12: Are there studies on the environmental impact of (R)-Glycidol?
A12: While specific information on the environmental impact of (R)-Glycidol is limited in the provided papers, researchers should prioritize sustainable synthetic practices and responsible waste management when working with this compound.
Q13: What analytical techniques are used to quantify (R)-Glycidol?
A13: Researchers rely on various analytical methods for the characterization and quantification of (R)-Glycidol and its derivatives. These methods include high-performance liquid chromatography (HPLC) and techniques like 1H NMR and 13C NMR spectroscopy. [, , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)


